molecular formula C9H8N2O B1365399 4-Cinnolinol, 6-methyl- CAS No. 90417-05-3

4-Cinnolinol, 6-methyl-

Cat. No. B1365399
CAS RN: 90417-05-3
M. Wt: 160.17 g/mol
InChI Key: LUADOWMFHAXHRU-UHFFFAOYSA-N
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Description

4-Cinnolinol, 6-methyl- (4-Cinn-6-Me) is a heterocyclic compound that has been the focus of numerous studies due to its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a structural analogue of the naturally occurring alkaloid cinnolinol, but with a methyl substituent at the 6-position. 4-Cinn-6-Me has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. In addition, it has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Scientific research applications

Anti-Malarial and Anti-Microbial Activity

4-Cinnolinol, 6-methyl- and its derivatives have been studied for their potential anti-malarial and anti-bacterial activities. A series of compounds synthesized from 4-methyl-3-acetylcinnoline-6-Sulfonamido chalcones and hydrazines were found to exhibit in vitro anti-malarial activity against Plasmodium falciparum and good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).

Methylation and Chemical Reactions

Studies on the methylation of substituted cinnolines, including 4-cinnolinol, 6-methyl-, have provided insights into their chemical properties and reactivity. This research is significant for understanding the synthesis and manipulation of cinnoline compounds (Ames & Chapman, 1967).

Phosphorescence and Fluorescence Studies

The phosphorescence and fluorescence characteristics of cinnoline and its 4-methyl derivative have been explored. This research is vital for understanding the photophysical properties of these compounds and their potential applications in materials science (Stikeleather, 1973).

Pharmacological Applications

Research has also been conducted on the synthesis of novel cinnoline fused Mannich bases, including those derived from 4-cinnolinol, 6-methyl-, to evaluate their antibacterial, analgesic, and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Kalyani, Bethi, Sastry, & Kuchana, 2017).

properties

IUPAC Name

6-methyl-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADOWMFHAXHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440976
Record name 4-Cinnolinol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cinnolinol, 6-methyl-

CAS RN

90417-05-3
Record name 4-Cinnolinol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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